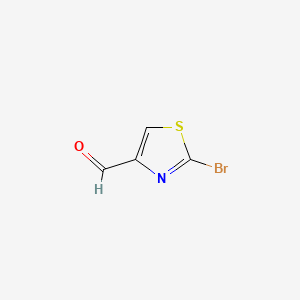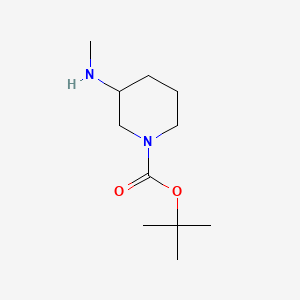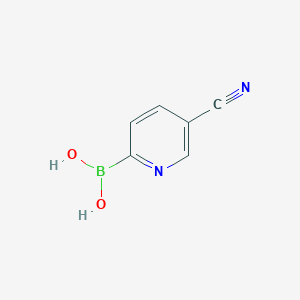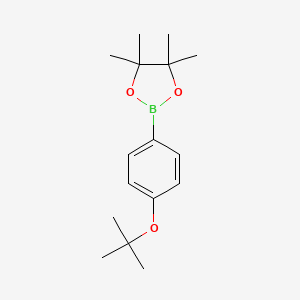
8-Bromo-4-chloro-2-methylquinazoline
Vue d'ensemble
Description
The compound 8-Bromo-4-chloro-2-methylquinazoline is a derivative of quinazoline, a bicyclic aromatic compound that consists of a fusion of benzene and pyrimidine rings. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and anticancer properties. The presence of bromo and chloro substituents on the quinazoline core can influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of β-keto esters with anilines followed by cyclization, as seen in the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline . This method can potentially be adapted for the synthesis of 8-Bromo-4-chloro-2-methylquinazoline by altering the substituents on the starting materials. Another approach described involves the Biginelli-type cyclocondensation, which was used to synthesize a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione . These methods highlight the versatility of synthetic strategies in creating various quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the arrangement of substituents around the quinazoline core. For instance, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and features hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These structural features are crucial for the biological activity and interaction of quinazoline derivatives with their targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . These reactions are important for further functionalization of the quinazoline core and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported to be 174-175 °C . These properties are essential for the practical application and formulation of quinazoline-based drugs.
Applications De Recherche Scientifique
Synthesis Process Optimization
The synthesis of 8-Bromo-4-chloro-2-methylquinazoline and its derivatives is a focal point in medicinal chemistry due to their relevance in drug discovery. Nishimura and Saitoh (2016) emphasized the significance of process optimization by introducing the telescoping process in the synthesis of a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline. This approach improved yield and purity, highlighting the importance of efficient synthesis methods in the medicinal chemistry field (Nishimura & Saitoh, 2016).
Antifungal Properties
Gershon, Clarke, and Gershon (1996) explored the antifungal properties of 6-bromo-3-chloro-8-quinolinol and its derivatives. Their findings demonstrated that compounds with chlorine in the 3 position exhibited more pronounced fungitoxicity against a variety of fungi, underscoring the potential of these compounds in developing antifungal agents (Gershon, Clarke, & Gershon, 1996).
Antitumor and Antimicrobial Activities
The exploration of 8-Bromo-4-chloro-2-methylquinazoline derivatives for their biological activities has been a subject of interest. Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines with significant antitumor activity against murine leukemias, showcasing the therapeutic potential of these compounds (Lin & Loo, 1978). Furthermore, Patel, Mistry, and Desai (2006) investigated the synthesis and antimicrobial activity of newer quinazolinones, contributing to the understanding of the antimicrobial properties of these compounds (Patel, Mistry, & Desai, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRCFVJSYYWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592748 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221298-75-5 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

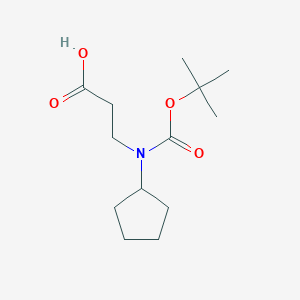

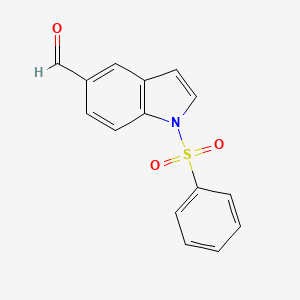
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
